(S)-3-Cbz-Amino-butylamine
Overview
Description
(S)-3-Cbz-Amino-butylamine is a chiral amine compound that features a carbobenzoxy (Cbz) protecting group. This compound is of significant interest in organic chemistry due to its utility in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the chiral center makes it valuable for enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Cbz-Amino-butylamine can be synthesized through several methods. One common approach involves the protection of (S)-3-amino-butylamine with a carbobenzoxy group. This can be achieved by reacting (S)-3-amino-butylamine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Cbz-Amino-butylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The carbobenzoxy group can be removed through hydrogenation to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of (S)-3-amino-butylamine.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(S)-3-Cbz-Amino-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral drugs.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (S)-3-Cbz-Amino-butylamine involves its interaction with specific molecular targets. The carbobenzoxy group provides stability and protection to the amine, allowing it to participate in selective reactions. The chiral center enables enantioselective interactions with enzymes and receptors, making it valuable in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
- ®-3-Cbz-Amino-butylamine
- (S)-3-Boc-Amino-butylamine
- (S)-3-Fmoc-Amino-butylamine
Comparison:
®-3-Cbz-Amino-butylamine: The enantiomer of (S)-3-Cbz-Amino-butylamine, differing in the spatial arrangement around the chiral center.
(S)-3-Boc-Amino-butylamine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of carbobenzoxy.
(S)-3-Fmoc-Amino-butylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, offering different stability and reactivity profiles.
Uniqueness: this compound is unique due to its specific protecting group and chiral center, which provide distinct reactivity and selectivity in synthetic applications. The carbobenzoxy group offers a balance of stability and ease of removal, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl N-[(2S)-4-aminobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDIYCOYIKOQP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937554 | |
Record name | Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-15-7 | |
Record name | Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168828-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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